

Technical Guide: Physical and Chemical Characteristics of 3,4-Dehydro Cilostazol-d11

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Compound of Interest

Compound Name: 3,4-Dehydro Cilostazol-d11

Cat. No.: B563046

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **3,4-Dehydro Cilostazol-d11**. This deuterated analog of a primary active metabolite of Cilostazol is a critical tool in pharmacokinetic and metabolic studies. This document outlines its fundamental properties, analytical methodologies, and its role within the broader context of Cilostazol's mechanism of action.

Core Chemical and Physical Properties

3,4-Dehydro Cilostazol-d11 is the deuterated form of 3,4-Dehydro Cilostazol, a major and pharmacologically active metabolite of Cilostazol.^{[1][2]} The deuterium labeling makes it an ideal internal standard for quantitative analysis in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.^{[1][3]}

Table 1: Physical and Chemical Characteristics of **3,4-Dehydro Cilostazol-d11**

Property	Value	Source(s)
Chemical Name	6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone	[4][5]
Synonyms	OPC 13015-d11	[4][5]
CAS Number	1073608-13-5	[4][5][6]
Molecular Formula	C ₂₀ H ₁₄ D ₁₁ N ₅ O ₂	[4][5][6]
Molecular Weight	378.51 g/mol	[4][5][6]
Appearance	Neat (likely a solid)	[7]

Table 2: Comparative Data with Unlabeled 3,4-Dehydro Cilostazol

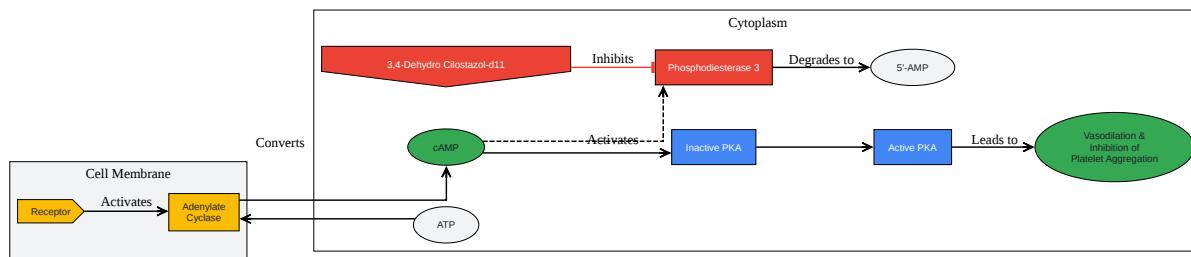
Property	3,4-Dehydro Cilostazol-d11	3,4-Dehydro Cilostazol (unlabeled)	Source(s)
CAS Number	1073608-13-5	73963-62-9	[4][8]
Molecular Formula	C ₂₀ H ₁₄ D ₁₁ N ₅ O ₂	C ₂₀ H ₂₅ N ₅ O ₂	[4][8]
Molecular Weight	378.51 g/mol	367.44 g/mol	[5][8]
Melting Point	Data not available	181-183 °C	[9]

Biological Activity and Signaling Pathway

3,4-Dehydro Cilostazol, the non-deuterated parent compound, is an active metabolite of Cilostazol.[2][10] Cilostazol and its active metabolites are potent and selective inhibitors of phosphodiesterase III (PDE3).[11][12] The inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[11][13] This elevation in cAMP has two primary effects: inhibition of platelet aggregation and vasodilation.[11][13] 3,4-Dehydro Cilostazol is reported to have a more potent inhibitory effect on platelet aggregation than the parent drug, Cilostazol.[14]

Phosphodiesterase III (PDE3) Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of 3,4-Dehydro Cilostazol as a PDE3 inhibitor.



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Mechanism of action of **3,4-Dehydro Cilostazol-d11**.

Experimental Protocols

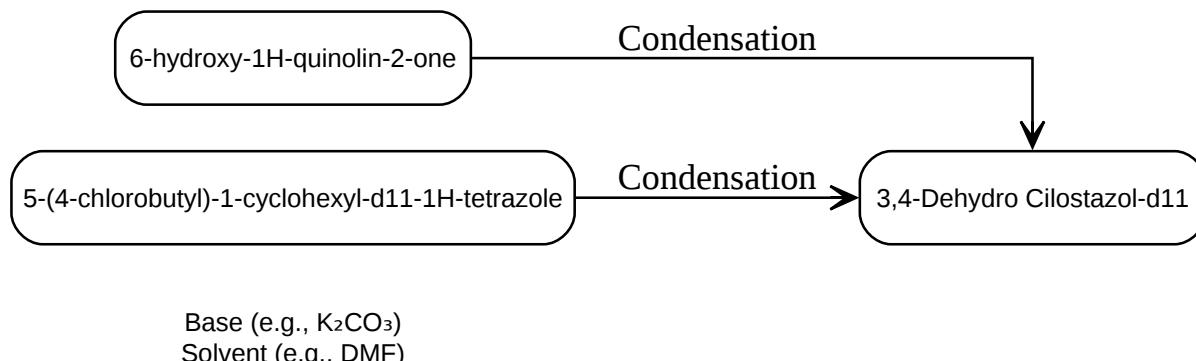
Synthesis and Purification (Generalized)

A specific synthesis protocol for **3,4-Dehydro Cilostazol-d11** is not publicly available.

However, a general method can be adapted from the synthesis of the unlabeled compound.^[9]

The synthesis of 3,4-Dehydro Cilostazol involves the condensation of 6-hydroxy-1H-quinolin-2-one with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.^[9] For the deuterated analog, a deuterated cyclohexyl starting material would be required.

Reaction Scheme:



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Generalized synthesis of **3,4-Dehydro Cilostazol-d11**.

Purification:

Purification of the final product can be achieved through recrystallization from a suitable solvent such as ethyl acetate to yield a high-purity solid.[\[9\]](#)

Analytical Methodology: UPLC-MS/MS

A sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of Cilostazol and 3,4-Dehydro Cilostazol in human plasma, utilizing their deuterated analogs as internal standards.[\[15\]](#)[\[16\]](#)

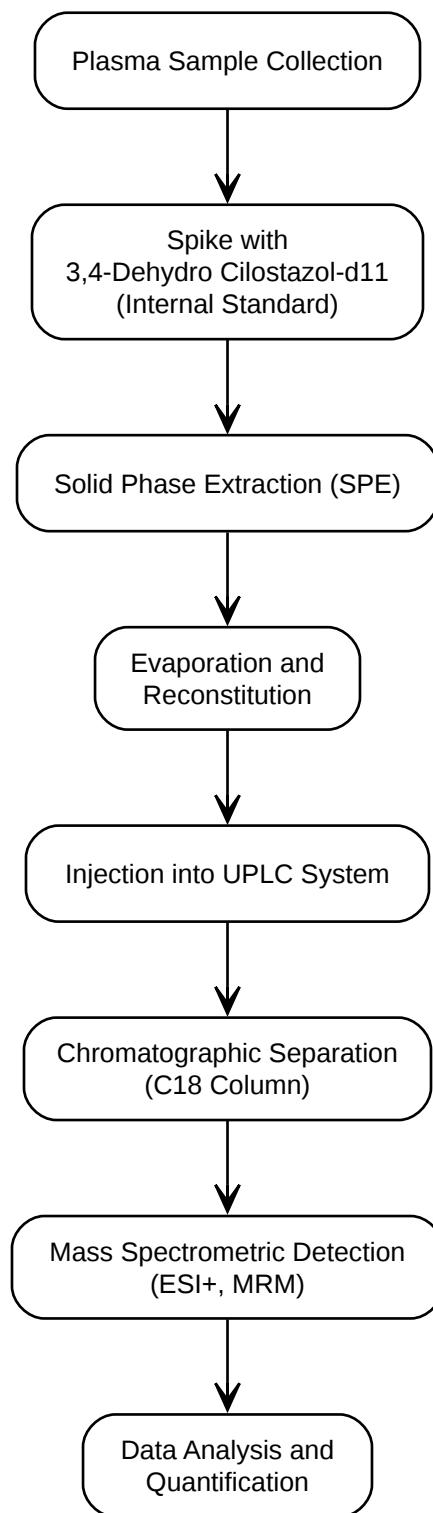
Table 3: UPLC-MS/MS Parameters for Analysis

Parameter	Condition	Source(s)
Instrumentation	Waters Acquity UPLC system coupled to a triple quadrupole mass spectrometer	[15]
Column	Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μ m)	[15]
Mobile Phase	Acetonitrile and 2.0 mM ammonium formate (pH 5.0 with 0.1% formic acid) in a gradient	[16]
Flow Rate	0.35 mL/min	[15]
Column Temperature	30 °C	[15]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[15]
MRM Transition	3,4-Dehydro Cilostazol-d11: m/z 379.2 → 286.2	[15]
MRM Transition	3,4-Dehydro Cilostazol: m/z 368.2 → 286.3	[15]

Sample Preparation (Solid Phase Extraction):

A solid-phase extraction (SPE) procedure is recommended for the extraction of the analytes from plasma samples to ensure a clean extract and minimize matrix effects.[\[15\]](#)

Workflow for UPLC-MS/MS Analysis:



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Workflow for the bioanalysis of 3,4-Dehydro Cilostazol.

Conclusion

3,4-Dehydro Cilostazol-d11 is an indispensable tool for the accurate quantification of the active metabolite of Cilostazol in biological matrices. This guide has summarized its key physical and chemical properties, its mechanism of action through the PDE3 signaling pathway, and a validated analytical methodology for its use. While specific experimental data for some physical properties of the deuterated compound are not readily available, the information provided herein, based on the unlabeled analog and analytical applications, offers a robust foundation for researchers and drug development professionals working with this important molecule.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of PDE-3 inhibition in persistent post-traumatic headache: evidence of cAMP-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dehydro Cilostazol-d11 | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. 3,4-Dehydro Cilostazol-d11 - CAS - 1073608-13-5 | Axios Research [axios-research.com]
- 7. 3,4-Dehydro Cilostazol-d11 | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 11. Cilostazol - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]

- 15. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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